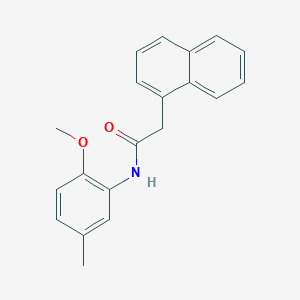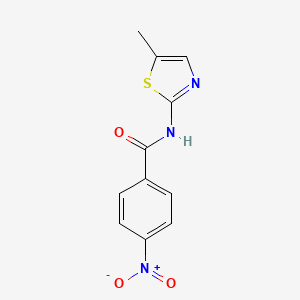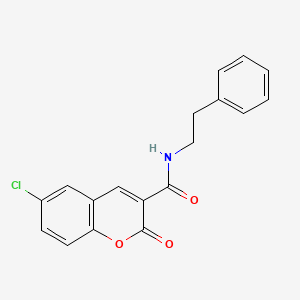
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities. The aim of
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, but it has been proposed to act through multiple targets. In cancer cells, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the growth of bacterial and fungal cells by targeting the cell membrane and disrupting the cell wall synthesis.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the bacterial and fungal growth by disrupting their cell membrane and cell wall synthesis.
实验室实验的优点和局限性
Compound 1 has several advantages for lab experiments, including its high purity and stability, easy synthesis method, and diverse biological activities. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to have low toxicity and high selectivity towards cancer cells and inflammatory cells. However, there are some limitations to the use of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 in lab experiments, including its low solubility in water, which may limit its use in in vivo studies. Additionally, the mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, which may limit its optimization for specific therapeutic applications.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, including the optimization of its synthesis method for higher yield and purity. Moreover, the mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 needs to be fully understood for its optimization for specific therapeutic applications. Additionally, the in vivo efficacy and toxicity of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 need to be studied for its potential use in clinical trials. Furthermore, the combination of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 with other chemotherapeutic agents or immunotherapeutic agents needs to be studied for its potential synergistic effects. Finally, the development of novel derivatives of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 needs to be explored for their potential therapeutic applications.
合成方法
The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 involves a multi-step process, which includes the preparation of 4-(2-pyridinyl)-1,3-thiazol-2-amine and 4-fluoroaniline, followed by the coupling reaction between the two intermediates. The final product is purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications.
科学研究应用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-cancer properties of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, which include inhibition of tumor growth and induction of apoptosis in cancer cells. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been studied for its antibacterial and antifungal activities.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWORNWSZVMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)




![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)